N-(3-acetylphenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(3-acetylphenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-acetylphenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-acetylphenylamine+trifluoroacetic anhydride→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(3-acetylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2,2,2-trifluoroacetamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-3-fluorobenzamide
Uniqueness
N-(3-acetylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both the acetyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. The trifluoroacetamide group enhances the compound’s stability and reactivity, while the acetyl group can influence its biological activity and binding affinity to target molecules.
Biological Activity
N-(3-acetylphenyl)-2,2,2-trifluoroacetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound can be described by the following molecular formula:
- Molecular Formula : C10H8F3NO2
- Molecular Weight : 231.17 g/mol
The compound features a trifluoroacetamide group attached to a 3-acetylphenyl moiety. This structural configuration enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors in biological systems. The trifluoroacetamide moiety is believed to enhance the compound's stability and reactivity, allowing it to modulate the activity of target proteins. The acetyl group may influence binding affinity and selectivity towards certain biological pathways.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in managing inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound. Below is a summary of key findings:
Case Study: Inhibition of Acetylcholinesterase
A related compound, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), was studied for its inhibition of human acetylcholinesterase (AChE). The findings from this study can provide insights into the potential mechanisms by which this compound may also interact with similar targets:
- TFK was shown to acylate the active serine residue in AChE, leading to reversible inhibition with a competitive mechanism .
- Molecular docking studies indicated that TFK binds to the peripheral anionic site before transitioning into the catalytic site .
These findings suggest that this compound may exhibit similar interactions with enzymes involved in neurotransmission or other metabolic processes.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-6(15)7-3-2-4-8(5-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIHIZOVLAWHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205453 | |
Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56915-87-8 | |
Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056915878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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